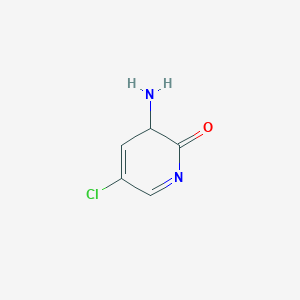

3-amino-5-chloro-3H-pyridin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5ClN2O |

|---|---|

Molecular Weight |

144.56 g/mol |

IUPAC Name |

3-amino-5-chloro-3H-pyridin-2-one |

InChI |

InChI=1S/C5H5ClN2O/c6-3-1-4(7)5(9)8-2-3/h1-2,4H,7H2 |

InChI Key |

UCUXPGJFTQXQPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=O)C1N)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 3 Amino 5 Chloro 3h Pyridin 2 One

Influence of Substitution Pattern on Reactivity Profiles

The reactivity of the 3-amino-5-chloro-3H-pyridin-2-one scaffold is profoundly influenced by the electronic properties of its substituents. The amino group, being an electron-donating group, and the chlorine atom, an electron-withdrawing group, along with the inherent electronic nature of the pyridin-2-one ring, create a unique reactivity landscape.

The 2-pyridone ring exhibits electronic biases, with certain positions being more susceptible to either electrophilic or nucleophilic attack. Resonance structures indicate that the C3 and C5 positions are generally more electron-rich, making them prone to reactions with electrophiles. chemrxiv.org Conversely, the C4 and C6 positions are more electron-deficient and thus more receptive to nucleophiles. chemrxiv.org

The tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine (B17775) forms is another critical factor. While the pyridone form generally predominates, the reaction conditions can influence this equilibrium, thereby altering the available reaction pathways. nih.gov

The amino group at the C3 position is a key nucleophilic center in the molecule. Its reactivity is modulated by the electronic effects of the pyridinone ring and the chlorine substituent. The general trend for the nucleophilicity of amines increases with basicity. researchgate.net The electron-withdrawing nature of the pyridinone ring can decrease the basicity and, consequently, the nucleophilicity of the amino group compared to a simple aniline.

The pyridinone ring itself possesses electrophilic character, particularly at the carbon atoms double-bonded to nitrogen and oxygen and at the positions ortho and para to the ring nitrogen in its 2-hydroxypyridine tautomeric form. chemrxiv.org This electrophilicity makes the ring susceptible to attack by strong nucleophiles.

Substitution Reactions Involving the Chlorine Atom

The chlorine atom at the C5 position is a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. The success of these reactions depends on the activation of the ring towards nucleophilic attack and the nature of the incoming nucleophile.

The replacement of the chlorine atom by hydroxyl, alkoxy, and thiol groups represents a key set of transformations for modifying the properties of the 3-amino-5-chloro-3H-pyridin-2-one core.

Hydroxylation: The substitution of the chlorine atom with a hydroxyl group can be achieved by heating with aqueous base, such as sodium hydroxide. chemguide.co.uk This reaction would lead to the formation of 3-amino-5-hydroxy-2(1H)-pyridinone. A related synthesis of 2-amino-5-hydroxypyridine (B112774) from 2-amino-5-bromopyridine (B118841) involves reaction with a protected hydroxyl source followed by deprotection. google.com

Alkoxylation: The reaction with alkoxides, such as sodium methoxide (B1231860) or ethoxide, would yield the corresponding 5-alkoxy derivatives. These reactions are typically carried out by heating the chloropyridine derivative with the desired alcohol in the presence of a base. google.com

Thiolation: The introduction of a thiol group can be accomplished by reacting the chloro-substituted pyridone with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or a thiolate. A metal-free direct C-H thiolation of 2-pyridones at the 5-position using disulfides or thiols has been developed, suggesting an alternative route to 5-thio-substituted pyridones. rsc.org

Table 1: Hypothetical Nucleophilic Substitution Reactions of 3-Amino-5-chloro-3H-pyridin-2-one

| Nucleophile | Reagents and Conditions (Illustrative) | Product |

| Hydroxide (OH⁻) | NaOH (aq), heat | 3-Amino-5-hydroxy-2(1H)-pyridinone |

| Methoxide (CH₃O⁻) | NaOCH₃, Methanol, heat | 3-Amino-5-methoxy-2(1H)-pyridinone |

| Ethoxide (C₂H₅O⁻) | NaOC₂H₅, Ethanol, heat | 3-Amino-5-ethoxy-2(1H)-pyridinone |

| Hydrosulfide (SH⁻) | NaSH, heat | 3-Amino-5-mercapto-2(1H)-pyridinone |

This table presents plausible reactions based on the general reactivity of chloropyridines and related compounds. Specific experimental conditions for 3-amino-5-chloro-3H-pyridin-2-one may vary.

In nucleophilic aromatic substitution reactions on substituted pyridines, the position of attack is governed by the electronic and steric effects of the substituents. For 2-chloropyridines, nucleophilic attack generally occurs at the C2 position, displacing the chlorine. google.com In the case of 3-amino-5-chloro-3H-pyridin-2-one, the chlorine is at the C5 position. The regioselectivity of nucleophilic attack will be influenced by the combined directing effects of the amino group at C3 and the pyridone ring itself. The electron-donating amino group may direct nucleophiles to the ortho and para positions, while the ring's inherent electrophilicity at C4 and C6 will also play a role. chemrxiv.org For related systems like 2,4-dichloroquinazolines, nucleophilic substitution by amines consistently occurs at the 4-position, highlighting the strong regiochemical control exerted by the heterocyclic system. umich.edumdpi.com

Transformations of the Amino Moiety

The amino group at the C3 position is amenable to a variety of chemical transformations, allowing for further diversification of the molecular scaffold.

Acylation: The amino group can be readily acylated using acylating agents such as acetyl chloride or acetic anhydride, typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. vedantu.com This reaction would yield the corresponding N-(5-chloro-2-oxo-1,2-dihydro-3-pyridinyl)acetamide.

Alkylation: N-alkylation of the amino group can be more challenging due to the possibility of over-alkylation. nih.gov However, methods for the monoalkylation of aminopyridines have been developed, for instance, using a carboxylic acid and sodium borohydride. researchgate.net Another approach involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates for selective monoalkylation. nih.gov

Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). libretexts.org This diazonium intermediate can then undergo a variety of subsequent reactions. For example, in a Sandmeyer-type reaction, the diazonium group can be replaced by a halogen, a cyano group, or a hydroxyl group. The diazotization of 3-amino-2-chloropyridine, a related compound, has been shown to lead to the formation of 2,3-dichloropyridine (B146566) in the presence of a copper(I) catalyst and hydrochloric acid. google.com

Table 2: Potential Transformations of the Amino Group of 3-Amino-5-chloro-3H-pyridin-2-one

| Reaction | Reagents and Conditions (Illustrative) | Product |

| Acylation | Acetyl chloride, Pyridine | N-(5-chloro-2-oxo-1,2-dihydro-3-pyridinyl)acetamide |

| Alkylation (reductive amination) | Aldehyde/Ketone, NaBH₃CN | N-alkyl-3-amino-5-chloro-2(1H)-pyridinone |

| Diazotization followed by Hydrolysis | 1. NaNO₂, HCl (aq), 0-5 °C2. H₂O, heat | 5-Chloro-3-hydroxy-2(1H)-pyridinone |

| Diazotization followed by Sandmeyer Reaction (Chlorination) | 1. NaNO₂, HCl (aq), 0-5 °C2. CuCl, HCl | 3,5-Dichloro-2(1H)-pyridinone |

This table outlines feasible transformations based on the known chemistry of aminopyridines. The specific outcomes and conditions for 3-amino-5-chloro-3H-pyridin-2-one would require experimental verification.

Oxidation to Nitro or Nitroso Derivatives

The amino group of pyridinone derivatives can be oxidized to nitro or nitroso compounds. While specific studies on the direct oxidation of 3-amino-5-chloro-3H-pyridin-2-one are not extensively detailed in the provided results, the oxidation of similar amino-pyridines is a known transformation. For instance, 2-amino-5-chloro-3-nitropyridine (B1267368) is a commercially available compound, indicating that the nitration of chloro-aminopyridines is a feasible synthetic route. nih.govsigmaaldrich.com The introduction of a nitro group is a significant modification that can influence the compound's chemical properties and potential applications.

Reduction to Imines or Other Amines

The reduction of amino functionalities on a pyridine ring can be complex. More commonly, the reverse reaction, the reduction of imines to amines, is a widely used synthetic strategy. organic-chemistry.org This process, known as reductive amination, involves the conversion of a carbonyl group to an amine through an intermediate imine. Various reducing agents, such as sodium borohydride, can be employed for this transformation. organic-chemistry.orgresearchgate.net The reduction of a nitro group on a pyridine ring to an amino group is also a common synthetic step.

Cyclization and Rearrangement Reactions of Pyridinone Scaffolds

Pyridinone systems, including derivatives of 3-amino-5-chloro-3H-pyridin-2-one, can undergo a variety of cyclization and rearrangement reactions, leading to the formation of diverse heterocyclic structures.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a key reaction for synthesizing fused heterocyclic systems based on the pyridinone scaffold. These reactions often involve the participation of substituents on the pyridinone ring. For example, the cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in basic media leads to the formation of 3-phenyl- and 3-tosyl-substituted 4,6-dimethylpyridin-2(1H)-ones. researchgate.net Similarly, PIDA-mediated intramolecular oxidative cyclization has been used to synthesize 3-amino-5-aryl-1,2,4-oxadiazoles. rsc.org These examples highlight the versatility of intramolecular cyclization in creating complex molecular architectures from pyridinone precursors.

Quantum Chemical Calculations of Proposed Reaction Mechanisms

To gain a deeper understanding of the mechanisms governing these complex reactions, quantum chemical calculations are often employed. Density functional theory (DFT) is a powerful tool for studying reaction pathways, transition states, and the thermodynamic stability of intermediates and products. acs.org For instance, DFT calculations have been used to elucidate the mechanism of the reaction between thioacrylamides and α-thiocyanatoacetophenone, which involves a Michael-type addition followed by intramolecular cyclization. acs.org Such computational studies provide valuable insights that can aid in the optimization of reaction conditions and the design of new synthetic routes.

Dimroth Rearrangement in Related Pyrimidine (B1678525) Systems

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, particularly in pyrimidine systems. rsc.orgnih.govwikipedia.org This rearrangement involves the transposition of endocyclic and exocyclic heteroatoms through a ring-opening and ring-closing sequence. wikipedia.org While not directly documented for 3-amino-5-chloro-3H-pyridin-2-one itself, the Dimroth rearrangement is observed in structurally related N-acylaminopyrimidine nucleosides. rsc.orgpsu.edu These compounds undergo acid-promoted cyclization to form rsc.orgnih.govwikipedia.orgtriazolo[4,3-c]pyrimidin-5(6H)-ones, which can then rearrange to the more thermodynamically stable rsc.orgnih.govwikipedia.orgtriazolo[1,5-c]pyrimidin-5(6H)-ones under basic conditions. rsc.orgpsu.edubenthamscience.com The rate of this rearrangement is influenced by the pH of the reaction medium and the nature of the substituents. nih.gov

Metal-Catalyzed Coupling Reactions for Pyridinone Derivatives

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including pyridinone derivatives. Palladium-catalyzed reactions, in particular, have been extensively developed for the formation of carbon-carbon and carbon-nitrogen bonds.

For instance, palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines with primary and secondary amines provide a direct route to N(3)-substituted-2,3-diaminopyridines. nih.gov The use of specific phosphine (B1218219) ligands, such as RuPhos and BrettPhos, in combination with a strong base like LiHMDS, is crucial for the success of these transformations. nih.gov Similarly, rhodium-catalyzed three-component coupling reactions involving 2-aminopyridines, aldehydes, and diazo esters have been developed for the synthesis of pyrido[1,2-a]pyrimidin-4-ones. nih.gov These reactions proceed via an in situ imine formation followed by imidoyl C-H activation. nih.gov

The development of late-stage functionalization methods using metal catalysis is of significant interest for drug discovery, allowing for the diversification of complex molecules. acs.org

Palladium-Catalyzed Carbon-Carbon Bond Formation in Halogenated Pyridines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials. wikipedia.orgfiveable.me For halogenated pyridines, the reactivity of the halide follows the general trend of I > Br > Cl, with chloro-substituted pyridines often requiring more specialized catalytic systems to achieve efficient coupling. wikipedia.org The electron-deficient nature of the pyridine ring can also influence the reaction, and the presence of other substituents, such as an amino group, can further modulate the electronic properties and reactivity of the substrate.

Several key palladium-catalyzed reactions are instrumental in the functionalization of halogenated pyridines: the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. harvard.edu

In a study on 2-halo-deazapurines, another class of nitrogen-containing heterocycles, potassium organotrifluoroborate salts were effectively used as coupling partners in Suzuki reactions, highlighting the versatility of the organoboron reagent. researchgate.net The reactivity of chloropyridines in Suzuki couplings has been significantly improved through the development of advanced catalyst systems, often employing bulky, electron-rich phosphine ligands that facilitate the oxidative addition of the palladium catalyst to the C-Cl bond. chemrxiv.org

| Entry | Halogenated Pyridine | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 95 |

| 2 | 3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 85 |

| 3 | 2-Chloro-deazapurine | Potassium phenyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 92 |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes. wikipedia.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org

The reactivity of chloropyridines in the Heck reaction can be challenging, often requiring higher temperatures and specific catalyst systems compared to their bromo or iodo counterparts. However, advancements in catalyst design, including the use of palladacycles and N-heterocyclic carbene (NHC) ligands, have enabled efficient Heck couplings with chloroarenes. organic-chemistry.org The reaction conditions, such as the choice of base and solvent, also play a crucial role in the outcome of the reaction.

| Entry | Halogenated Pyridine Derivative | Alkene | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 3-Bromo-2-aminopyridine | n-Butyl acrylate | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 88 |

| 2 | 5-Iodo-2-pyridone | Styrene | Pd(OAc)₂ | NaOAc | DMA | 75 |

| 3 | 2-Chloropyridine (B119429) | Ethyl acrylate | Pd(dba)₂/PCy₃ | K₂CO₃ | Dioxane | 65 |

Sonogashira Coupling

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a fundamental tool for the synthesis of substituted alkynes and conjugated enynes. libretexts.org A key feature of the traditional Sonogashira reaction is the use of a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate. youtube.com However, copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes. wikipedia.org

The Sonogashira coupling of halogenated pyridines is well-established. For instance, the coupling of 2-bromo-4-iodo-quinoline demonstrates the higher reactivity of the C-I bond over the C-Br bond. libretexts.org In the context of related structures, Sonogashira couplings have been successfully performed on bromoindoles and bromotryptophans, indicating the applicability of this reaction to other nitrogen-containing heterocycles. researchgate.net

| Entry | Halogenated Pyridine Derivative | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Yield (%) |

| 1 | 3-Bromo-2-aminopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 91 |

| 2 | 5-Bromoindole | Phenylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NH | DMF | 85 |

| 3 | 2-Iodo-quinoline | 1-Heptyne | PdCl₂(PPh₃)₂/CuI | Et₃N | Acetonitrile | 94 |

Advanced Spectroscopic Characterization of 3 Amino 5 Chloro 3h Pyridin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

For instance, in related 2-pyridone structures, the protons on the pyridine (B92270) ring typically appear in distinct regions of the ¹H NMR spectrum. In the case of 2-hydroxypyridine (B17775), which exists in equilibrium with 2-pyridone, the ring protons are observed at approximately 6.3, 6.6, 7.4, and 7.5 ppm. chemicalbook.com For 5-amino-2-chloropyridine (B41692), the proton signals are assigned as follows: a signal at 7.84 ppm, another at 7.07 ppm, and one at 6.97 ppm, with the amino group protons appearing around 3.84 ppm in CDCl₃. chemicalbook.com In the ¹H NMR spectrum of 2-chloro-3-pyridinamine, signals are observed, but specific shift assignments are not detailed in the available data. chemicalbook.com Similarly, for 3-bromo-5-chloro-2-methoxy-pyridine, the presence of proton signals is noted, but their specific chemical shifts are not provided. chemicalbook.com

In a study of 3-amino-5-(pyrimidin-5-yl)pyridin-2(1H)-one, the following ¹H NMR signals were observed in DMSO-d₆: a singlet for the amino protons at 5.26 ppm, a doublet for a ring proton at 6.82 ppm (J = 2.4 Hz), another doublet at 7.20 ppm (J = 2.4 Hz), a singlet for two pyrimidinyl protons at 8.94 ppm, and a singlet for another pyrimidinyl proton at 9.06 ppm. nih.gov For the related 3-aminopyridine, ¹H NMR data in CDCl₃ shows signals at 8.08, 7.99, 7.03, and 6.97 ppm, with the amino protons at 3.89 ppm. chemicalbook.com

These examples demonstrate that the positions of the substituents on the pyridinone ring significantly influence the chemical shifts of the ring protons.

Interactive Data Table: ¹H NMR Data of 3-Amino-5-chloro-3H-pyridin-2-one Analogs

| Compound | Solvent | H-4 (ppm) | H-6 (ppm) | Other Ring Protons (ppm) | NH₂ (ppm) | Reference |

| 5-Amino-2-chloropyridine | CDCl₃ | 7.07 | 7.84 | 6.97 | 3.84 | chemicalbook.com |

| 3-Amino-5-(pyrimidin-5-yl)pyridin-2(1H)-one | DMSO-d₆ | 7.20 (d, J=2.4) | 6.82 (d, J=2.4) | 8.94 (s), 9.06 (s) | 5.26 (s) | nih.gov |

| 3-Aminopyridine | CDCl₃ | 7.03, 6.97 | 8.08 | 7.99 | 3.89 | chemicalbook.com |

| 2-Hydroxypyridine | CDCl₃ | ~6.6 | ~7.5 | ~6.3, ~7.4 | - | chemicalbook.com |

Carbon-13 NMR (¹³C NMR) is employed to determine the carbon skeleton of a molecule. As with ¹H NMR, specific data for 3-amino-5-chloro-3H-pyridin-2-one is scarce, but data from related structures provide valuable insights.

For 3-amino-5-(pyrimidin-5-yl)pyridin-2(1H)-one, the ¹³C NMR spectrum was not detailed in the provided search results. nih.gov However, for other substituted pyridines and pyridones, the carbon signals are well-resolved. In the case of 4,5-diaryl-2,2′-bipyridine-6-carbonitriles, a derivative of 2-pyridone, the ¹³C NMR signals appear in the range of 117.0 to 156.2 ppm. researchgate.net For 3-aminopyridine, the carbon signals are observed at various positions, indicating the different electronic environments of the carbon atoms in the ring. chemicalbook.com The carbon atoms of the pyridine ring and its substituents in a nitropyridine derivative can also be resolved in the ¹³C NMR spectrum.

Interactive Data Table: ¹³C NMR Data of 2-Pyridone Derivatives

| Compound | Solvent | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Reference |

| 4,5-diaryl-2,2′-bipyridine-6-carbonitriles | CDCl₃ | 153.9 | 140.2 | 124.7 | 137.3 | 156.2 | researchgate.net |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. aip.org

The IR spectrum of a 2-pyridone derivative will typically show characteristic absorption bands for the N-H and C=O stretching vibrations. aip.orgnih.gov For 2-pyridone itself, these vibrations are coupled with other modes, making the spectrum complex. aip.org The N-H stretching fundamental is often observed around 3 µm. nih.gov

In the case of 3-amino-2-chloropyridine, a structurally related compound, the IR spectrum has been recorded, though specific frequencies are not detailed in the provided data. nist.gov The presence of the amino group would introduce additional N-H stretching and bending vibrations. For 5-amino-2-chloropyridine, IR spectra are available but without specific band assignments. chemicalbook.com

The IR spectrum of 2-pyridone has been extensively studied, with particular attention to the shifts in the N-H and C=O bands upon cluster formation. aip.org These studies provide a basis for understanding the vibrational behavior of substituted 2-pyridones like 3-amino-5-chloro-3H-pyridin-2-one.

Interactive Data Table: Key IR Vibrational Frequencies for 2-Pyridone and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H (in pyridone ring) | Stretching | ~3400 | aip.org |

| C=O | Stretching | ~1650 | aip.org |

| N-H (amino group) | Stretching | ~3300-3500 | nist.gov |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.

For a molecule like 3-amino-5-chloro-3H-pyridin-2-one, the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of a chlorine atom, an M+2 peak with an intensity of about one-third of the M⁺ peak would also be observed, corresponding to the ³⁷Cl isotope. libretexts.orglibretexts.org

The fragmentation of related heterocyclic compounds often involves the loss of small, stable molecules. For example, the mass spectra of some pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines show an initial loss of a CO molecule (m/z 28), followed by the elimination of a halogen atom or a halogen acid. researchgate.net The fragmentation of 3,4-dihydro-2[H]-pyridones has also been studied, revealing different pathways depending on the ionization technique used. nih.gov

The mass spectrum of 5-amino-2-chloropyridine shows a molecular ion peak at m/z 128 and a prominent M+2 peak at m/z 130, consistent with the presence of a chlorine atom. chemicalbook.com The fragmentation of 2(1H)-pyridinone has also been documented. nist.gov

Interactive Data Table: Expected Mass Spectrometric Data for 3-Amino-5-chloro-3H-pyridin-2-one

| Ion | Expected m/z | Notes | Reference |

| [M]⁺ (with ³⁵Cl) | 144 | Molecular ion | achemblock.com |

| [M+2]⁺ (with ³⁷Cl) | 146 | Isotopic peak for chlorine | libretexts.orglibretexts.org |

| [M-CO]⁺ | 116 | Loss of carbon monoxide | researchgate.net |

| [M-Cl]⁺ | 109 | Loss of chlorine radical | researchgate.net |

Electronic Spectroscopy (UV-Vis) for Photophysical Property Assessment

Electronic spectroscopy, specifically UV-Vis absorption spectroscopy, provides information about the electronic transitions within a molecule. The UV absorption spectra of 2-pyridones have been widely studied. dicp.ac.cn 2-pyridone itself exhibits a S₁ ← S₀ transition with origins around 29831 and 29928 cm⁻¹. dicp.ac.cn

A series of pyrimidine (B1678525) derivatives with triphenylamine/9-ethylcarbazole substituents all showed absorption bands in the UV region. osf.io The photophysical properties of C-linked ribosides of pyridin-2-one have also been investigated, indicating absorption in the UV range. acs.org The absorption spectra of alkylated 2-pyridones show little variation with substituents. psu.edu

For 3-amino-5-chloro-3H-pyridin-2-one, it is expected to absorb in the UV region, with the exact wavelength of maximum absorption (λ_max) being influenced by the amino and chloro substituents.

Luminescence Spectroscopy for Emissive Properties

Luminescence spectroscopy, including fluorescence and phosphorescence, provides insights into the emissive properties of a molecule after it has been electronically excited.

Many 2-pyridone derivatives exhibit fluorescence. For example, a series of pyrimidine derivatives bearing triphenylamine/9-ethylcarbazole substituents were found to emit violet-blue light upon irradiation. osf.io The fluorescence quantum yields of alkylated 2-pyridones are generally low, and their excited singlet states are short-lived. psu.edu

The study of the S₁(¹ππ*) state decay dynamics of 2-pyridone provides quantitative information about the lifetimes of its vibrational states. rsc.org The photophysical properties of various donor-acceptor copolymers based on dithienopyrrole have been investigated, revealing that their emission properties are dependent on the specific donor and acceptor units. nih.gov

Given the emissive nature of many pyridone derivatives, it is plausible that 3-amino-5-chloro-3H-pyridin-2-one could also exhibit luminescence, although specific data is not available in the provided search results.

Computational Studies and Theoretical Analysis of 3 Amino 5 Chloro 3h Pyridin 2 One

Molecular Modeling and Docking Studies for Predictive Binding Affinities

There are no specific molecular modeling or docking studies available in the public domain for 3-amino-5-chloro-3H-pyridin-2-one. Such studies are crucial for predicting how a molecule might interact with biological targets, such as enzymes or receptors. The process typically involves creating a three-dimensional model of the compound and "docking" it into the binding site of a target protein to estimate its binding affinity and mode of interaction. The absence of this data means that the potential biological activity and target interactions of 3-amino-5-chloro-3H-pyridin-2-one remain computationally uncharacterized.

Simulation of Spectroscopic Data for Comparative Analysis

Similarly, there is no published research on the simulation of spectroscopic data for 3-amino-5-chloro-3H-pyridin-2-one. Theoretical simulations of spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis), are often performed using quantum chemical calculations. These simulations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure and understand its electronic properties. Without these simulations, a valuable tool for the structural elucidation and electronic analysis of this compound is not available in the existing literature.

Applications of 3 Amino 5 Chloro 3h Pyridin 2 One in Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

3-Amino-5-chloro-3H-pyridin-2-one serves as a crucial intermediate in the synthesis of more complex molecules. The amino group can act as a nucleophile, while the chlorine atom is a site for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are fundamental for creating new carbon-carbon and carbon-nitrogen bonds. This dual reactivity allows chemists to construct elaborate molecular frameworks from a relatively simple starting material. The pyridinone scaffold itself is a key component in many biologically active compounds.

The compound's structure, featuring a dihydropyridine (B1217469) ring, is a known pharmacophore with diverse biological activities. Its functional groups provide multiple reactive sites, enabling its participation in a variety of chemical transformations. For instance, the synthesis of various 3-aminopyridin-2-one derivatives often starts from precursors like 5-bromo-2-methoxypyridin-3-amine, where the C5 position is functionalized before forming the final pyridinone ring. nih.gov

Utilization in the Synthesis of Pharmaceutical and Agrochemical Compounds

The pyridinone scaffold is a privileged structure in medicinal chemistry and agrochemical development. chemimpex.com Derivatives of 3-aminopyridin-2-one have been investigated for a range of therapeutic applications, including as anti-inflammatory and anticancer agents. nih.gov

In the pharmaceutical industry, aminopyridine derivatives are critical intermediates. chembk.com For example, 2-amino-5-chloropyridine (B124133), a related compound, is a precursor for herbicides. google.com The synthesis of novel 6-amino-2-pyridone-3,5-dicarbonitrile derivatives has yielded compounds with potent anti-cancer activity against various cancer cell lines, including glioblastoma. nih.gov

The value of halogenated pyridines is also evident in agrochemistry. Compounds like 3-Amino-2-bromo-5-chloropyridine are key intermediates due to their enhanced reactivity, which is crucial for developing new crop protection agents. chemimpex.com Similarly, 2-amino-5-chloropyridine is an important intermediate for synthesizing various chemical products, including those used in pesticides. patsnap.com

Precursor in Material Science for Polymer and Functional Material Development

While specific applications of 3-Amino-5-chloro-3H-pyridin-2-one in material science are not extensively documented, the broader class of pyridine (B92270) derivatives is utilized in the creation of specialty polymers and functional materials. The incorporation of pyridinone scaffolds into polymer chains can bestow unique properties, such as specific thermal or mechanical characteristics. The reactive sites on the molecule allow it to be integrated into larger polymeric structures, potentially leading to the development of new materials with tailored functionalities.

Applications as a Reagent in Analytical Chemistry

In the field of analytical chemistry, substituted pyridines can serve as reagents or ligands for complex analysis. chembk.com The nitrogen atom in the pyridine ring and the exocyclic amino group of 3-Amino-5-chloro-3H-pyridin-2-one can coordinate with metal ions. This property allows for its potential use as a chelating agent or as a component in colorimetric or fluorometric sensors for metal detection, although specific applications of this particular compound are still an emerging area of research.

Development of Luminescent Dyes Based on Pyridinone Scaffolds

Pyridinium-based structures are known to be effective fluorophores. nih.gov The pyridinone core can be chemically modified to create a variety of fluorescent dyes. These dyes have applications in biological imaging, where they are used to label and visualize biomolecules. For example, a series of pyridinium (B92312) conjugates have been synthesized and studied as selective fluorescent probes for G-quadruplex DNA, with potential uses in biosensing and clinical diagnostics. nih.gov The structural modifications on the pyridinone scaffold, including the introduction of different side groups, can tune the photophysical properties of the resulting dyes. nih.gov

Strategic Use in Fragment-Based Drug Design

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy in modern drug development, and the 3-aminopyridin-2-one scaffold is an exemplary fragment. nih.govlifechemicals.com This scaffold possesses several desirable features for a fragment: it is small, has good physicochemical properties, and can form multiple high-quality hydrogen bonds with protein targets, particularly the hinge region of kinases. nih.gov

Researchers have synthesized and screened libraries of fragments based on the 3-aminopyridin-2-one core against panels of protein kinases. nih.govnih.gov These efforts led to the identification of novel and potent inhibitors for targets like Monopolar Spindle 1 (MPS1) and Aurora kinases, which are crucial for mitosis and are attractive targets for cancer therapy. nih.govnih.gov The 3-aminopyridin-2-one fragment provides a robust starting point with several points for chemical modification, allowing for the systematic "growing" of the fragment into a more potent and selective lead compound. nih.govlifechemicals.com

Interactive Data Tables

Table 1: Properties of 3-Amino-5-chloro-3H-pyridin-2-one and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Application Area |

| 3-Amino-5-chloro-pyridin-2(1H)-one | C5H5ClN2O | 144.56 | 98027-36-2 | Protein Degrader Building Block calpaclab.com |

| 3-Amino-5-chloropyridine | C5H5ClN2 | 128.56 | 22353-34-0 | Synthetic Intermediate nih.gov |

| 3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one | C6H7ClN2O | 160.58 | 1441769-24-9 | Medicinal Chemistry Research |

| 2-Amino-5-chloropyridine | C5H5ClN2 | 128.56 | 1072-98-6 | Herbicide Intermediate google.comnih.gov |

Table 2: Research Applications of the 3-Aminopyridin-2-one Scaffold

| Application Area | Description | Key Findings |

|---|---|---|

| Kinase Inhibition | The scaffold is used as a core fragment to develop inhibitors for protein kinases involved in cancer. | Identified potent inhibitors of MPS1 and Aurora kinases. nih.govnih.gov |

| Fragment-Based Drug Design | Serves as a starting fragment that can be elaborated to create lead compounds. | The scaffold has good ligand efficiency and multiple points for derivatization. nih.gov |

| Luminescent Probes | Pyridinone derivatives are synthesized to act as fluorescent dyes for biological targets. | Pyridinium dyes show selectivity for G-quadruplex DNA and are useful for cell imaging. nih.gov |

| Synthetic Chemistry | Acts as a versatile building block for constructing complex heterocyclic molecules. | The dual reactivity of the amino and chloro groups allows for diverse chemical transformations. |

Medicinal Chemistry and Biological Activity of 3 Amino 5 Chloro 3h Pyridin 2 One Derivatives

Mechanism of Molecular Interaction with Biological Targets

The biological effects of 3-amino-5-chloro-3H-pyridin-2-one derivatives are rooted in their specific interactions with macromolecular targets within the body. These interactions are dictated by the compound's three-dimensional structure and its physicochemical properties, which allow for precise engagement with enzymes and receptors, ultimately leading to the modulation of biological pathways.

Interaction with Enzymes and Receptors

Derivatives of the pyridinone scaffold are adept at interacting with a wide array of biological targets, primarily through non-covalent forces. The pyridinone core itself possesses both hydrogen bond donor and acceptor capabilities, which are crucial for forming stable complexes within the active or allosteric sites of proteins. maynoothuniversity.ie

The molecular architecture of these compounds allows them to fit into the binding pockets of various enzymes and receptors. For instance, certain pyridinone derivatives have been designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), where they bind to a hydrophobic pocket of the enzyme, inducing a conformational change that inhibits its function. acs.org Other derivatives have been synthesized as inhibitors of enzymes like isocitrate dehydrogenase 1 (IDH1) and Met kinase. acs.org In the case of IDH1 inhibitors, a scaffold hopping approach was used to replace a phenyl ring with a pyridinone ring to improve properties by adding a hydrogen bond acceptor. acs.org

Furthermore, the broader class of aminopyridine derivatives, which includes the 3-amino-5-chloro-3H-pyridin-2-one structure, has shown affinity for G protein-coupled receptors, such as adenosine receptors. nih.gov

Table 1: Examples of Biological Targets for Pyridinone Derivatives

| Target Class | Specific Target | Type of Interaction | Reference |

|---|---|---|---|

| Enzymes | HIV Reverse Transcriptase | Non-covalent inhibition | acs.org |

| Enzymes | Isocitrate Dehydrogenase 1 (IDH1) | Non-covalent inhibition | acs.org |

| Enzymes | Met Kinase | Non-covalent inhibition | acs.org |

Covalent Bond Formation with Electrophilic Sites on Biomolecules

While many pyridinone derivatives act through reversible, non-covalent interactions, the potential for covalent bond formation exists, typically involving the introduction of a reactive functional group, or "warhead," onto the scaffold. This strategy can lead to irreversible inhibition, offering prolonged duration of action. Bioconjugation, the formation of a stable covalent link between two molecules where at least one is a biomolecule, can be achieved using chemically reactive agents that couple to specific functional groups on the target. maynoothuniversity.ie However, for the specific 3-amino-5-chloro-3H-pyridin-2-one scaffold, covalent inhibition is not a commonly reported mechanism of action in the reviewed literature. The primary mode of interaction for this class of compounds appears to be driven by non-covalent forces such as hydrogen bonding and hydrophobic interactions. acs.orgnih.gov

Inhibition and Modulation of Biological Pathways

By binding to and altering the function of key enzymes and receptors, 3-amino-5-chloro-3H-pyridin-2-one derivatives can exert significant influence over cellular signaling pathways. Pyridones have been reported to regulate critical signaling pathways that have a diverse influence on downstream gene expression and intracellular enzyme activity. nih.gov

For example, the inhibition of receptor tyrosine kinases (RTKs) by pyridinone-based molecules can block downstream cascades such as the RAS/MAPK and PI3K/AKT pathways, which are frequently dysregulated in cancer and are crucial for cell proliferation, survival, and angiogenesis. Similarly, by acting on adenosine receptors, these compounds can modulate pathways involved in inflammation, neurotransmission, and cardiovascular function. The inhibition of viral enzymes like HIV reverse transcriptase directly interferes with the viral replication cycle, forming the basis of their therapeutic effect. acs.org

Pyridinone Scaffold as a Privileged Structure in Drug Discovery

The pyridinone ring is considered a "privileged structure" in medicinal chemistry. This designation is given to molecular scaffolds that are capable of binding to multiple, unrelated biological targets, making them a valuable starting point for the development of new therapeutic agents.

The utility of the pyridinone scaffold stems from its unique physicochemical properties. researchgate.net It can serve as a bioisostere for amides, pyridines, and phenyl rings, allowing chemists to modify a molecule's properties while retaining its biological activity. researchgate.net The pyridinone core can influence a drug molecule's polarity, lipophilicity, aqueous solubility, and metabolic stability, all of which are critical pharmacokinetic parameters. researchgate.net Its ability to serve as both a hydrogen bond acceptor and donor facilitates strong and specific interactions with biological targets. maynoothuniversity.ieresearchgate.net

Structure-Activity Relationship (SAR) Studies of Pyridinone Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For pyridinone derivatives, these studies involve systematically modifying the substituents on the core scaffold and assessing the impact on biological activity.

Key SAR insights for various classes of pyridinone derivatives have been established:

Antiproliferative Activity : The presence and position of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance the antiproliferative activity of pyridine (B92270) derivatives. Conversely, the addition of halogen atoms or other bulky groups may lead to a decrease in activity. jneonatalsurg.com

HIV NNRTIs : For pyridinone-based HIV inhibitors, the introduction of fluoro substituents on appended phenyl rings was found to significantly increase inhibitory potency against the strand transfer step. maynoothuniversity.ie

Adenosine Receptor Ligands : In a series of amino-dicyanopyridine derivatives, the substituent at the R1 position was found to be a critical determinant of affinity and activity at the A1 and A2B adenosine receptor subtypes. nih.gov

Urease Inhibitors : SAR analysis of pyridin-2(1H)-one derivatives as urease inhibitors suggests that electron-releasing groups play an important role in modulating biological activity. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Pyridinone Derivatives

| Derivative Class | Structural Modification | Impact on Activity | Reference |

|---|---|---|---|

| Antiproliferative Pyridines | Addition of -OMe, -OH, -NH2 groups | Enhanced activity | jneonatalsurg.com |

| Antiproliferative Pyridines | Addition of halogens or bulky groups | Decreased activity | jneonatalsurg.com |

| HIV NNRTIs | Fluoro substitution on phenyl rings | Increased inhibitory potency | maynoothuniversity.ie |

| Adenosine Receptor Ligands | Modification of R1 substituent | Affects A1/A2B receptor affinity | nih.gov |

Pharmacophore Design Leveraging the Pyridinone Core

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of functional groups required for biological activity. The pyridinone core is an exemplary fragment for pharmacophore design due to its well-defined hydrogen bonding capabilities and its rigid structure, which helps to orient substituents in a precise spatial arrangement. nih.gov

The pyridinone scaffold is frequently used as a central building block in kinase inhibitors, where the N-H and carbonyl groups can form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site. maynoothuniversity.ie This interaction anchors the molecule, allowing other parts of the structure to make additional favorable contacts within the active site, thereby increasing potency and selectivity. maynoothuniversity.ie

Design strategies often employ "scaffold hopping," where a less optimal chemical group in a lead compound is replaced with the pyridinone core. This was successfully demonstrated in the development of mutant-specific IDH1 inhibitors, where replacing a phenyl ring with a pyridinone moiety introduced an additional hydrogen bond acceptor, leading to improved potency and solubility. acs.org This highlights the role of the pyridinone scaffold not just as a structural framework, but as a functional component that actively contributes to molecular recognition and binding affinity.

Diverse Pharmacological Activities of Pyridinone-Containing Compounds

The inherent structural features of the pyridinone ring system, including its capacity for hydrogen bonding and substitution at various positions, allow for the generation of a multitude of derivatives with distinct biological profiles. Research into compounds containing this scaffold has revealed a broad spectrum of therapeutic potential.

Anticancer Activity: Targeting Specific Kinases and Antiproliferative Mechanisms

Derivatives of pyridinone are recognized for their significant anticancer properties, often exerting their effects through the inhibition of specific kinases and other antiproliferative mechanisms. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Pyridinone-based molecules have been designed as kinase inhibitors, effectively binding to the ATP-binding cleft of these enzymes. This competitive inhibition can halt the phosphorylation cascade that drives tumor cell proliferation, survival, and metastasis.

Furthermore, the antiproliferative activity of these compounds is not limited to kinase inhibition. Studies have shown that certain pyridinone derivatives can induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response. The structural motifs of these derivatives can be fine-tuned to enhance their selectivity and potency against various cancer cell lines.

Antimicrobial Properties (Antibacterial, Antifungal)

The pyridinone nucleus is a versatile scaffold for the development of novel antimicrobial agents. The emergence of multidrug-resistant bacteria and fungi has created an urgent need for new therapeutic options, and pyridinone derivatives have shown promise in this area. Their mechanism of action can vary, but often involves the disruption of essential cellular processes in microorganisms.

In the realm of antibacterial agents, these compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorine atom and the amino group on the pyridinone ring can be crucial for their interaction with bacterial targets. Similarly, antifungal activity has been observed in certain derivatives, highlighting their potential to combat a range of microbial infections. The ability to modify the substituents on the pyridinone core allows for the optimization of their antimicrobial spectrum and potency.

Antiviral Activities, Including HIV and Hepatitis Virus Inhibition

The antiviral potential of pyridinone derivatives is another significant area of research. These compounds have been investigated for their ability to inhibit the replication of various viruses, including human immunodeficiency virus (HIV) and hepatitis viruses. For instance, some pyridinone-containing molecules have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV. These NNRTIs bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inactivates it and prevents the conversion of viral RNA to DNA.

In the context of hepatitis viruses, certain pyridinone derivatives have shown inhibitory effects on viral replication. The specific mechanisms can involve targeting viral enzymes or interfering with host factors essential for the viral life cycle. The structural diversity of the pyridinone library allows for the exploration of various antiviral strategies.

Anti-inflammatory, Anticoagulant, and Cardiotonic Effects

Beyond their anticancer and antimicrobial activities, pyridinone derivatives have demonstrated a range of other important pharmacological effects. Their anti-inflammatory properties are of particular interest, as chronic inflammation is a key factor in many diseases. Some derivatives have been shown to modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

The anticoagulant effects of certain pyridinone compounds have also been noted. These derivatives may interfere with the coagulation cascade, suggesting their potential as therapeutic agents for thrombotic disorders. Furthermore, some pyridinone-based molecules have exhibited cardiotonic effects, indicating their ability to increase the force of heart muscle contraction. This property could be beneficial in the treatment of heart failure.

Biological Efficacy Studies of Pyridinone Derivatives

To validate the therapeutic potential of pyridinone derivatives, extensive biological efficacy studies are conducted. These studies typically begin with in vitro assays to assess their activity against specific cellular targets or in disease models.

In Vitro Assays for Efficacy Against Cell Lines

In vitro assays are fundamental to understanding the biological activity of novel compounds. For anticancer research, the cytotoxicity of pyridinone derivatives is commonly evaluated against a panel of human cancer cell lines. These assays, such as the MTT or SRB assay, measure the ability of a compound to inhibit cell proliferation or induce cell death. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

These in vitro studies provide crucial information about the potency and selectivity of the compounds. By comparing the IC50 values across different cancer cell lines and normal cell lines, researchers can identify derivatives with a favorable therapeutic window, meaning they are more toxic to cancer cells than to healthy cells. This initial screening is essential for selecting promising candidates for further preclinical development.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Derivative A | Breast (MCF-7) | 15.2 |

| Derivative B | Colon (HCT-116) | 8.5 |

| Derivative C | Lung (A549) | 22.1 |

| Derivative D | Prostate (PC-3) | 12.8 |

Table 1. Example of in vitro cytotoxicity data for hypothetical 3-amino-5-chloro-3H-pyridin-2-one derivatives against various cancer cell lines.

Future Research Directions and Challenges in 3 Amino 5 Chloro 3h Pyridin 2 One Chemistry

Development of Novel and Efficient Synthetic Routes

While general methods for the synthesis of pyridin-2-ones exist, the development of efficient, high-yield, and scalable routes to specifically substituted derivatives like 3-amino-5-chloro-3H-pyridin-2-one remains a key challenge. Current strategies often involve multi-step sequences that can be lengthy and low-yielding. nih.gov

Future research should focus on pioneering more direct and atom-economical synthetic pathways. Promising areas for exploration include:

Multi-Component Reactions (MCRs): Designing one-pot reactions that bring together three or more simple starting materials to construct the target molecule in a single step could drastically improve efficiency. nih.govresearchgate.netresearchgate.net The challenge lies in identifying suitable precursors and catalysts that favor the desired regiochemistry.

Catalytic Approaches: The use of advanced transition-metal catalysis could enable novel bond formations. For instance, developing catalytic C-H amination or chlorination methods on a pre-formed pyridinone ring could provide late-stage access to the target compound.

Enzymatic Synthesis: Biocatalytic methods, utilizing enzymes like imine reductases or transaminases, offer a green and highly stereoselective alternative to traditional chemical synthesis. rsc.org Research into engineering enzymes that can accept pyridinone-based substrates would be a significant breakthrough.

Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, leading to higher yields and purity while enhancing safety, especially for potentially hazardous reactions.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Foreseeable Challenges |

| Multi-Component Reactions (MCRs) | High efficiency, atom economy, reduced waste. nih.gov | Control of regioselectivity, identification of suitable starting materials. |

| Advanced Catalysis | Novel bond formations, late-stage functionalization. acs.org | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Biocatalysis/Enzymatic Routes | High stereoselectivity, green chemistry, mild conditions. rsc.org | Enzyme discovery and engineering, substrate scope limitations. |

| Flow Chemistry | Enhanced safety, improved yield and purity, scalability. | Initial equipment cost, potential for clogging with solid byproducts. |

Exploration of Undiscovered Reactivity Pathways

The 3-amino-5-chloro-3H-pyridin-2-one molecule is rich in chemical functionality, offering multiple sites for chemical modification. The full reactive potential of this scaffold is far from being fully understood.

Future investigations should aim to:

Functionalize the Amino Group: Beyond simple acylation or alkylation, the amino group can be a handle for more complex transformations. For example, its conversion to a diazonium salt could open pathways to a wide variety of other functionalities at the C3 position. wikipedia.org

Derivatize the Pyridinone Ring: The lactam (amide) functionality within the ring can be targeted. N-alkylation or N-arylation could modulate the compound's properties. Furthermore, the double bonds in the ring could potentially participate in cycloaddition reactions to build fused ring systems.

Metal-Catalyzed Cross-Coupling: The chlorine atom at the C5 position is a prime site for cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations. nih.gov This would allow for the introduction of a diverse range of aryl, heteroaryl, or alkyl groups, creating large libraries of derivatives for screening.

Skeletal Rearrangements: Investigating the possibility of acid- or metal-catalyzed skeletal rearrangements could lead to the discovery of entirely new heterocyclic systems. acs.org

Advanced Computational Modeling for Predictive Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, saving significant time and resources. researchgate.net For 3-amino-5-chloro-3H-pyridin-2-one, a concerted computational and experimental approach will be crucial.

Key areas for computational research include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, orbital energies (HOMO/LUMO), and electrostatic potential. This information can predict the most likely sites for electrophilic and nucleophilic attack, guiding the exploration of its reactivity. researchgate.net

Molecular Docking: For medicinal chemistry applications, molecular docking simulations can predict how derivatives of the scaffold might bind to the active sites of biological targets like protein kinases or other enzymes. biointerfaceresearch.comnih.gov This allows for the rational design of compounds with higher predicted affinity and selectivity.

ADMET Prediction: In silico models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives. biointerfaceresearch.com This helps prioritize the synthesis of compounds with a higher likelihood of having favorable drug-like properties.

Expansion of Medicinal Chemistry Applications Beyond Current Scope

The 3-aminopyridin-2-one scaffold has already shown promise as a foundation for potent kinase inhibitors, targeting enzymes like MPS1 and Aurora kinases which are crucial in cancer. nih.govnih.gov However, the potential applications of this scaffold are likely much broader.

Future medicinal chemistry research should focus on:

Kinase Selectivity Profiling: The core scaffold should be systematically decorated with diverse substituents and screened against a wide panel of kinases to identify inhibitors for other kinase families and to understand the determinants of selectivity.

Exploring New Target Classes: The structural features of 3-amino-5-chloro-3H-pyridin-2-one, including its hydrogen bonding capabilities and rigid core, make it a candidate for inhibiting other enzyme classes, such as proteases or phosphodiesterases, or for modulating ion channels or G-protein coupled receptors.

Antimicrobial Applications: Many nitrogen-containing heterocycles exhibit antimicrobial properties. nih.gov Derivatives of this scaffold should be evaluated for their activity against a range of pathogenic bacteria and fungi, especially multi-drug resistant strains.

| Potential Therapeutic Area | Relevant Biological Targets | Rationale/Supporting Evidence |

| Oncology | Protein Kinases (e.g., MPS1, Aurora, Itk), PARP | Known activity of the 3-aminopyridin-2-one scaffold. nih.govnih.govresearchgate.net |

| Infectious Diseases | Bacterial or Fungal Enzymes | General prevalence of antimicrobial activity in nitrogen heterocycles. nih.govnih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX), Cytokine receptors | Anti-inflammatory properties are common for pyridine-based structures. |

| Neurological Disorders | Cannabinoid Receptors (CB2), Adenosine Receptors | Known activity of related aminopyridinone compounds. nih.gov |

Integration of 3-Amino-5-chloro-3H-pyridin-2-one into Complex Molecular Architectures

The utility of a chemical building block is ultimately demonstrated by its successful incorporation into larger, functional molecular systems. 3-Amino-5-chloro-3H-pyridin-2-one is well-suited to serve as a versatile building block.

Challenges and opportunities in this area include:

Synthesis of Fused Heterocycles: The amino and amide functionalities are perfectly positioned to undergo cyclization reactions with appropriate bifunctional reagents, leading to the formation of polycyclic systems such as pyrido[2,3-d]pyrimidines.

Late-Stage Functionalization: The ability to introduce this moiety into an existing complex molecule (late-stage functionalization) could be a powerful strategy in drug discovery programs to rapidly generate analogues of a lead compound. acs.org

Development of Functional Materials: The planar, aromatic nature of the pyridinone ring, combined with its hydrogen bonding capabilities, suggests potential applications in materials science. Derivatives could be explored for their electronic properties (e.g., as organic semiconductors) or their ability to form self-assembling supramolecular structures.

By addressing these research directions and overcoming the associated challenges, the scientific community can unlock the full potential of 3-amino-5-chloro-3H-pyridin-2-one as a valuable scaffold for innovation in both medicine and materials science.

Q & A

Q. What are the established synthetic routes for 3-amino-5-chloro-3H-pyridin-2-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of structurally related pyridinones (e.g., 3-chloropyridin-2-amine) involves refluxing precursors like sodium ethoxide and diethyl maleate in ethanol, followed by acid quenching and purification via column chromatography (eluent: ethyl acetate/petroleum ether, 1:5) . For 3-amino-5-chloro-3H-pyridin-2-one, similar protocols can be adapted, with optimization focusing on:

- Reagent stoichiometry: Adjust molar ratios to minimize side products.

- Temperature control: Prolonged reflux may improve cyclization but risks decomposition.

- Workup: Neutralization with acetic acid and aqueous extraction improve yield . Table: Example reaction parameters from analogous syntheses:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Cyclization | Diethyl maleate, NaOEt | Reflux, 10 min | 8% |

| Purification | Silica gel chromatography | Ethyl acetate/petroleum ether | 95% purity |

Q. Which spectroscopic techniques are critical for characterizing 3-amino-5-chloro-3H-pyridin-2-one, and how should data be interpreted?

Methodological Answer:

- NMR: Analyze and spectra for amine (–NH) and pyridinone ring protons. Peaks near δ 5.0 ppm (s, 2H) suggest free –NH, while aromatic protons appear between δ 6.5–8.0 ppm .

- Mass Spectrometry (MS): Confirm molecular ion [M+H] at m/z 159 (CHClNO) with fragmentation patterns indicating Cl loss.

- IR: Look for N–H stretches (~3400 cm) and carbonyl (C=O) vibrations (~1650 cm) .

Q. What purification strategies are effective for isolating 3-amino-5-chloro-3H-pyridin-2-one from by-products?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (e.g., ethyl acetate:hexane from 1:5 to 1:3) to separate polar by-products .

- Recrystallization: Dichloromethane or ethanol/water mixtures yield high-purity crystals. Monitor solubility at varying temperatures.

- HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in X-ray crystallography and NMR data for hydrogen bonding in 3-amino-5-chloro-3H-pyridin-2-one?

Methodological Answer:

- Crystallography: Single-crystal X-ray diffraction (296 K) reveals intermolecular N–H⋯N hydrogen bonds forming cyclic dimers (Fig. 1, ). Compare bond lengths (e.g., N–H = 0.86 Å) with DFT-optimized geometries.

- NMR Discrepancies: If solution-state NMR conflicts with solid-state data (e.g., missing H-bonded –NH signals), use variable-temperature NMR to assess dynamic exchange effects .

- Validation: Cross-reference with IR spectroscopy to confirm H-bonding via broadened N–H stretches .

Q. What computational methods predict the reactivity of 3-amino-5-chloro-3H-pyridin-2-one in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., C5-Cl for substitution).

- Reactivity Screening: Simulate reaction pathways with pyridinone derivatives (e.g., dithiazolium salt couplings ).

- Kinetic Studies: Use Arrhenius plots to model activation energies for Cl substitution under varying pH and solvent conditions .

Q. How should stability studies be designed to assess 3-amino-5-chloro-3H-pyridin-2-one under different storage environments?

Methodological Answer:

- Accelerated Degradation Tests: Expose samples to 40°C/75% RH for 4 weeks, monitoring via HPLC for decomposition products (e.g., hydrolyzed pyridinones).

- Light Sensitivity: UV/Vis spectroscopy tracks absorbance changes under ICH Q1B photostability guidelines .

- Storage Recommendations: Based on analogs, store at 2–8°C in amber vials with desiccants to prevent Cl– hydrolysis .

Q. What strategies mitigate conflicting bioactivity data in enzyme inhibition assays involving 3-amino-5-chloro-3H-pyridin-2-one derivatives?

Methodological Answer:

- Assay Reproducibility: Standardize protocols (e.g., p38 MAP kinase inhibition ) using positive controls (SB-202190) and triplicate measurements.

- Metabolite Interference: Pre-treat compounds with liver microsomes to identify active vs. inactive metabolites.

- Data Normalization: Express IC values relative to solvent controls to account for batch-to-batch variability .

Contradiction Analysis & Methodological Guidance

- Synthesis Yield Discrepancies: Low yields (e.g., 8% in ) may arise from competing side reactions. Mitigate via slow reagent addition and inert atmospheres.

- Crystallographic vs. Spectroscopic Data: Use complementary techniques (e.g., synchrotron XRD and solid-state NMR) to validate hydrogen-bonding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.